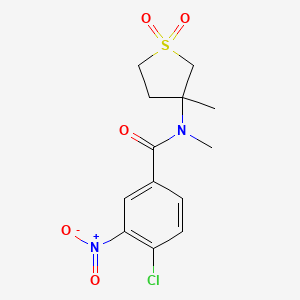

![molecular formula C16H15FO4 B2930714 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid CAS No. 938235-77-9](/img/structure/B2930714.png)

3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

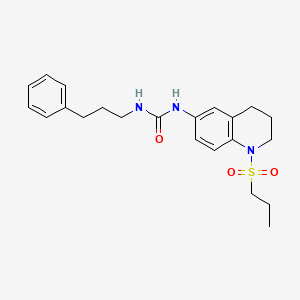

3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C16H15FO4 and a molecular weight of 290.29 .

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid comprises of 16 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, and 4 oxygen atoms .Applications De Recherche Scientifique

Waste-Free Synthesis Techniques

Researchers have developed waste-free synthesis methods for creating condensed heterocyclic compounds, highlighting the importance of eco-friendly chemical reactions. These methods involve the direct oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, facilitated by a rhodium/copper catalyst system. This process efficiently produces 8-substituted isocoumarin derivatives, some exhibiting solid-state fluorescence, demonstrating the compound's utility in synthesizing materials with unique optical properties (Shimizu et al., 2009).

Complexing Ability with Metal Ions

The compound has also been explored for its complexing ability, particularly in the formation of nickel(ii) and copper(ii) complexes. This application is crucial for the development of new materials and catalysts in various industrial and research settings. The condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid results in the formation of compounds that act as O,N,O-tridentate ligands, capable of engaging in complexation reactions with metal ions (Kudyakova et al., 2009).

Development of Fluorescent Probes for Alzheimer's Disease

Significant research has been conducted into the development of fluorescent probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. This application is particularly noteworthy as it addresses a critical need in the diagnosis and study of neurodegenerative diseases. Radiofluoro-pegylated phenylbenzoxazole derivatives, synthesized for this purpose, have displayed high affinity for β-amyloid aggregates and have been successfully used in in vitro autoradiography and PET imaging studies, offering a promising tool for the early detection and study of Alzheimer's disease (Cui et al., 2012).

Catalytic Transformations for Synthetic Applications

The compound's role in catalytic transformations, such as the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization, underscores its utility in organic synthesis. This method facilitates the straightforward transformation of various aromatic compounds into aromatic carbonyl compounds, demonstrating an efficient, atom-economical, and environmentally benign approach to functionalizing primary and secondary benzyl groups (Jiang et al., 2014).

Cardiotropic Action Evaluation

Finally, the evaluation of 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid (etmaben) for its cardiotropic action has been conducted, revealing a pronounced effect and a positive safety profile. This research indicates the potential for developing new therapeutic agents targeting cardiovascular diseases, with etmaben showing promise in preclinical studies (Ivkin & Karpov, 2022).

Mécanisme D'action

Target of Action

The primary targets of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with its targets.

Propriétés

IUPAC Name |

3-ethoxy-4-[(2-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO4/c1-2-20-15-9-11(16(18)19)7-8-14(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJGLCWNTUMLSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

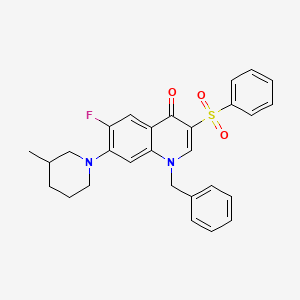

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2930631.png)

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2930633.png)

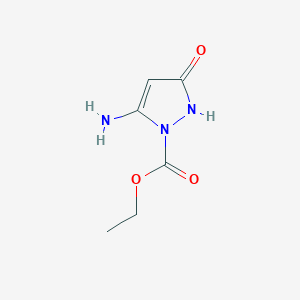

![2-(4-Chlorophenyl)-3-oxo-N-propan-2-yl-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2930635.png)

![1-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2930639.png)

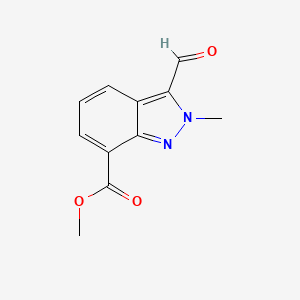

![7-Fluoro-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2930640.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2930641.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]propanoate](/img/structure/B2930643.png)

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2930645.png)

![2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2930653.png)